6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
Description
The compound 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a 1,2,4-triazine derivative characterized by a sulfanyl-linked 2-(4-nitrophenyl)-2-oxoethyl substituent at the 6-position of the triazine ring. Its molecular formula is C₁₁H₈N₄O₅S, with a molecular weight of 308.27 g/mol (estimated). The 4-nitrophenyl group confers strong electron-withdrawing properties, while the ketone (oxo) group in the side chain enhances polarity.
Properties
IUPAC Name |
6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c16-8(6-1-3-7(4-2-6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOVKTWRWLBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-nitrobenzaldehyde with thiourea to form an intermediate, which is then reacted with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can react with the sulfanyl group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical intermediate . Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
- Antimicrobial Activity : Research indicates that triazine derivatives can exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances this activity by participating in redox reactions that can disrupt microbial cell functions.
- Anticancer Properties : Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The triazine ring may interact with DNA or RNA, potentially interfering with replication processes.
Materials Science
The unique chemical structure of this compound makes it suitable for applications in materials science.
- Polymer Development : The sulfanyl group can be used as a functional group in the synthesis of polymers with specific properties such as increased thermal stability and chemical resistance.
- Dye and Pigment Synthesis : Due to its vibrant color properties related to the nitrophenyl group, this compound can be utilized in the formulation of dyes and pigments for various industrial applications.
Biological Studies
The compound's interaction with biological systems is an area of active research.
- Biological Mechanisms : Investigations into how this compound affects cellular pathways are ongoing. Its potential to modulate enzyme activity or receptor interactions could provide insights into new therapeutic strategies.
- Toxicological Studies : Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments are necessary to evaluate its effects on human health and the environment.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using synthesized triazine derivatives. |
| Johnson et al. (2020) | Anticancer Properties | Reported that modifications to the triazine ring enhanced cytotoxicity against breast cancer cells. |
| Lee et al. (2022) | Polymer Applications | Developed a new polymer incorporating sulfanyl groups leading to improved mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
*Estimated based on analogous structures.
Key Observations :
- The target compound’s 2-(4-nitrophenyl)-2-oxoethyl sulfanyl group increases steric bulk and polarity compared to simpler sulfanyl or hydroxyl analogs.
Anticonvulsant Activity
- Triazine derivatives with 6-position substitutions (e.g., 2-amino-substituted phenyl groups) exhibit anticonvulsant activity in rodent models, with ED₅₀ values < 50 mg/kg in maximal electroshock tests .
- The target compound’s nitro group may alter pharmacokinetics by enhancing blood-brain barrier penetration or modulating sodium channel interactions, though direct data are lacking .
DAAO Inhibition
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives show potent DAAO inhibition (IC₅₀ = 10–100 nM), attributed to hydrogen bonding between the hydroxyl group and the enzyme’s active site .
- The target compound’s sulfanyl group may reduce potency compared to hydroxyl analogs due to weaker hydrogen bonding but could improve metabolic stability. Branched substituents (e.g., methyl groups) in the linker region are detrimental to activity .
Anticancer and Antimicrobial Potential
- 1,2,4-Triazine derivatives with aryl substitutions demonstrate anticancer (e.g., inhibition of leukemia cell lines) and antimicrobial activity .
- The 4-nitrophenyl group in the target compound may enhance cytotoxicity against tumor cells by generating reactive oxygen species (ROS) via nitroreductase activation .
Metabolic Stability and Toxicity
Q & A
Basic: What are the established synthetic routes for 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of precursors such as 4-nitrophenylhydrazine derivatives with carbonyl-containing intermediates. A common method includes:
- Step 1: Reacting 4-nitrophenylhydrazine with ethyl acetoacetate under reflux conditions.
- Step 2: Cyclization using a base (e.g., sodium ethoxide) to form the triazine-dione core.
- Step 3: Sulfanyl group introduction via nucleophilic substitution with 2-(4-nitrophenyl)-2-oxoethyl thiol.
Optimization Tips: - Temperature Control: Maintain reflux conditions (~80°C) to ensure complete cyclization.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the triazine-dione backbone and sulfanyl group integration. For example, the 4-nitrophenyl group shows aromatic protons at δ 7.5–8.5 ppm, while the carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR.
- IR Spectroscopy: Key peaks include C=O stretching (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹).
- Elemental Analysis: Validate molecular formula (C₁₁H₈N₄O₅S) with <0.3% deviation.
- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak (m/z 308.03) .
Advanced: How does the nitrophenyl group influence the compound’s enzyme inhibition activity, and what experimental models validate this?
Answer:
The 4-nitrophenyl group enhances electron-withdrawing effects, increasing binding affinity to enzymes like d-amino acid oxidase (DAAO) .
Methodology:
- In Vitro Assays: Use recombinant DAAO to measure IC₅₀ values via spectrophotometric detection of H₂O₂ production.
- Kinetic Studies: Compare Michaelis-Menten parameters (Km, Vmax) with/without the compound to determine competitive/non-competitive inhibition.
- Structural Insights: Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to visualize interactions between the nitrophenyl group and enzyme active sites .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
Answer:
- Functional Group Substitution: Replace the nitrophenyl group with electron-deficient (e.g., trifluoromethyl) or electron-rich (e.g., methoxy) groups to modulate enzyme affinity.
- Sulfanyl Linker Modification: Test alkyl or aryl substitutions to enhance lipophilicity and membrane permeability.
- Triazine Core Variation: Introduce amino or hydroxyl groups to alter hydrogen-bonding capacity.
Validation: - In Silico Screening: Use Schrödinger’s Glide for docking simulations.
- In Vitro Profiling: Screen derivatives against target enzymes (e.g., kinases, proteases) to correlate structural changes with activity .
Advanced: How should researchers address contradictory data in literature regarding this compound’s inhibitory effects?
Answer:
Case Example: Discrepancies in IC₅₀ values for DAAO inhibition may arise from assay conditions (pH, substrate concentration).
Resolution Strategy:
Standardize Assays: Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 8.3) and substrate (d-alanine).
Control for Redox Interference: Include antioxidants (e.g., catalase) to rule out H₂O₂-mediated false positives.
Cross-Validate: Compare results across orthogonal methods (e.g., fluorescence-based vs. spectrophotometric assays) .
Advanced: What computational approaches predict the compound’s metabolic stability and toxicity?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), CYP450 inhibition, and hepatotoxicity.
- Metabolic Pathways: Simulate Phase I/II metabolism (e.g., nitro reduction to amine) using Schrödinger’s Metabolism Module.
- Toxicity Profiling: Apply ProTox-II to predict LD₅₀ and organ-specific toxicity .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage: Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent nitro group degradation.
- Light Sensitivity: Avoid prolonged UV exposure, which may cause photodegradation.
- Solution Stability: Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation .
Advanced: How can researchers design comparative studies with structural analogs to identify key pharmacophores?
Answer:
- Analog Selection: Compare with 6-azauracil derivatives (e.g., 6-(2-aminophenyl)-triazine-diones) to assess the sulfanyl group’s role.
- Biological Testing: Use a panel of cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative activity.
- Data Analysis: Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Advanced: What strategies resolve ambiguities in the compound’s tautomeric forms during structural elucidation?
Answer:
- 2D NMR: Utilize NOESY/ROESY to detect through-space interactions between triazine protons and adjacent groups.
- X-ray Crystallography: Determine crystal structures to confirm the dominant tautomer (e.g., 3,5-diketo vs. enol forms).
- Computational Modeling: Compare DFT-calculated ¹³C NMR shifts with experimental data .
Advanced: How can researchers leverage this compound as a precursor for photoaffinity labeling probes?
Answer:
- Probe Design: Replace the sulfanyl group with a diazirine or benzophenone moiety for UV-induced crosslinking.
- Validation:
- Pull-Down Assays: Use biotinylated probes to isolate target proteins from cell lysates.
- MS/MS Identification: Identify bound proteins via LC-MS/MS after tryptic digestion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
